molecular formula C8H9N5O B1446214 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1934943-45-9

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B1446214
CAS No.: 1934943-45-9
M. Wt: 191.19 g/mol
InChI Key: FSRWHBRIKBJNHW-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound forms hydrogen bonds with key amino acids in the active site of CDK2, thereby inhibiting its activity. Additionally, it interacts with other proteins involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, it affects gene expression by inhibiting transcription factors involved in cell proliferation, leading to reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it can activate apoptotic pathways by interacting with pro-apoptotic proteins and inhibiting anti-apoptotic proteins . These interactions result in the activation of caspases and subsequent cell death.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies have demonstrated that continuous exposure to the compound can result in persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions highlight its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and accumulate in specific tissues, depending on the expression of these transporters . The compound’s localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with nuclear proteins involved in gene expression and DNA replication . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the use of 2-aminothiazole and aromatic or heterocyclic aldehydes, such as formaldehyde, piperonal, p-anisaldehyde, and furfural. These reactants are combined in a molar ratio of 1:1:2, leading to the formation of the pyrimido[4,5-d]pyrimidine ring system via a double Mannich reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimido[4,5-d]pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Properties

IUPAC Name

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWHBRIKBJNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.